
1,4,5,8,9,12-Hexahydrotriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8,9,12-Hexahydrotriphenylene is a polycyclic aromatic hydrocarbon with a unique structure that consists of three benzene rings fused together in a specific arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,8,9,12-Hexahydrotriphenylene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hexaaminobenzene with α-diketones can yield this compound derivatives . Another method involves the reaction of hexaketocyclohexane with unsaturated 1,2-diamines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8,9,12-Hexahydrotriphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique electronic structure and the presence of reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as thiols or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
1,4,5,8,9,12-Hexahydrotriphenylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Industry: Utilized in the production of organic semiconductors, sensors, and other advanced materials.
Mechanism of Action
The mechanism by which 1,4,5,8,9,12-Hexahydrotriphenylene exerts its effects is primarily through its interactions with molecular targets and pathways. Its planar structure allows for effective π-π stacking interactions, which are crucial in many of its applications. Additionally, the compound’s electron-deficient nature enables it to participate in various electron transfer processes .
Comparison with Similar Compounds
1,4,5,8,9,12-Hexahydrotriphenylene can be compared to other polycyclic aromatic hydrocarbons such as:
Triphenylene: Similar in structure but lacks the hydrogenation seen in this compound.
Hexaazatriphenylene: Contains nitrogen atoms within the ring structure, leading to different electronic properties.
The uniqueness of this compound lies in its specific hydrogenation pattern, which imparts distinct electronic and chemical properties, making it valuable in various applications.
Properties
CAS No. |
114221-73-7 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
1,4,5,8,9,12-hexahydrotriphenylene |
InChI |
InChI=1S/C18H18/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-6H,7-12H2 |
InChI Key |
VTYPJUFNVBQIKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2=C3CC=CCC3=C4CC=CCC4=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


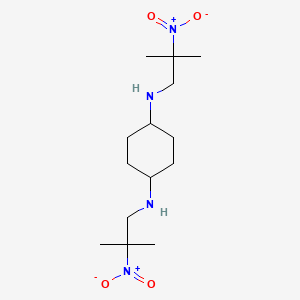

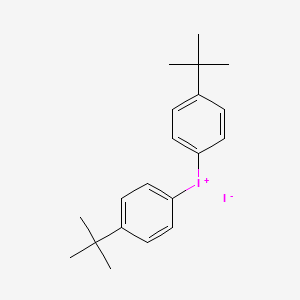
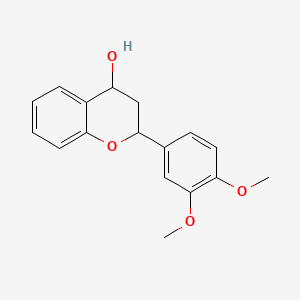

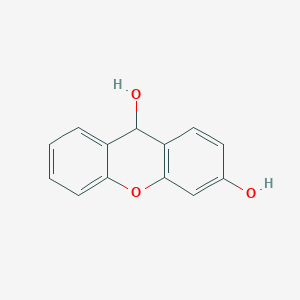
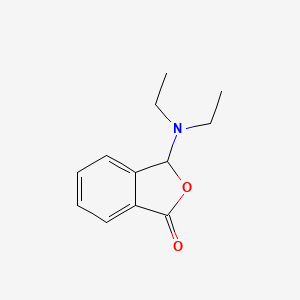
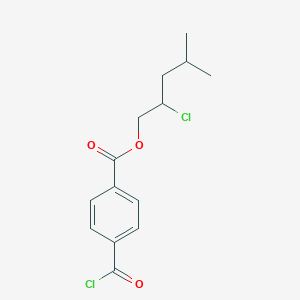
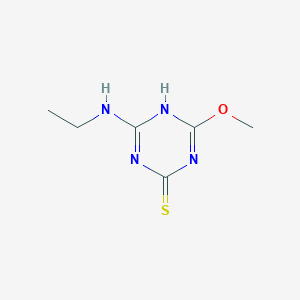
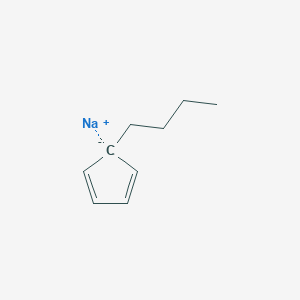
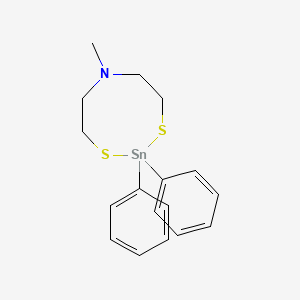
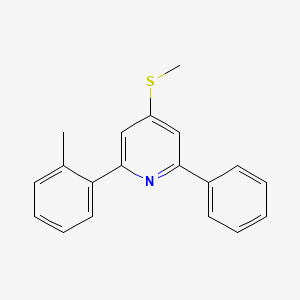

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
